Deoxyloganin
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Overview
Description
7-deoxyloganin is an alpha,beta-unsaturated carboxylic ester, a methyl ester and a beta-D-glucoside. It derives from a loganin.
Scientific Research Applications
Enzymatic Processes and Catalysis
In the study of Lonicera japonica cell cultures, researchers identified the activity of 7-deoxyloganin 7-hydroxylase . This enzyme catalyzes the conversion of 7-deoxyloganin into loganin, a process dependent on NADPH and molecular oxygen. The reaction was mediated by cytochrome P450, and the enzyme showed specificity for 7-deoxyloganin (Katano, Yamamoto, Iio, & Inoue, 2001).
Synthesis and Chemical Applications
A significant advancement in chemical synthesis involved the formal synthesis of (-)-7-deoxyloganin . Researchers utilized N-heterocyclic carbene catalyzed rearrangement of α,β-unsaturated enol esters to achieve the synthesis, demonstrating the compound's potential in further pharmacological applications (Candish & Lupton, 2011).
Role in Indole Alkaloid Biosynthesis
A study focused on Catharanthus roseus revealed that CYP72A1 is involved in the biosynthesis of indole alkaloids. The enzyme's function in converting loganin into secologanin was identified, providing insights into the early reactions in the pathway to indole alkaloids (Irmler et al., 2000).
Biomedical Research and Therapeutic Development
Although not directly related to this compound, related research on deoxypodophyllotoxin (DPT) , which shares structural similarities with lignan podophyllotoxin, has shown its potential as an antitumor and anti-inflammatory agent. The research suggests the need for establishing alternative resources for compounds like DPT, which can be used in the synthesis of cytostatic drugs in cancer therapy (Khaled, Jiang, & Zhang, 2013).
properties
CAS RN |
26660-57-1 |
---|---|
Molecular Formula |
C17H26O9 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl (1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O9/c1-7-3-4-8-9(15(22)23-2)6-24-16(11(7)8)26-17-14(21)13(20)12(19)10(5-18)25-17/h6-8,10-14,16-21H,3-5H2,1-2H3/t7-,8+,10+,11+,12+,13-,14+,16-,17-/m0/s1 |
InChI Key |
KMHXLGLJTQHEIM-OUEWTLASSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
synonyms |
7-deoxyloganin loganin loganoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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